1-(Hydroxymethyl)cyclopropaneacetonitrile

Description

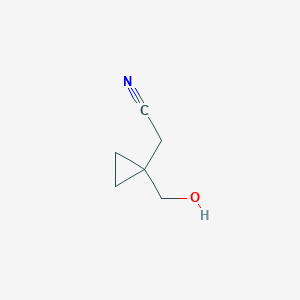

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(hydroxymethyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMLUMUVAPMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433348 | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152922-71-9 | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152922-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile for Researchers and Drug Development Professionals

Introduction

1-(Hydroxymethyl)cyclopropaneacetonitrile, registered under CAS number 152922-71-9, is a bifunctional organic molecule featuring a unique strained cyclopropane ring.[1][2] This structural motif, combined with the presence of both a hydroxyl and a nitrile functional group, makes it a valuable and versatile building block in modern organic synthesis.[1][3] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a critical intermediate in the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and allergic rhinitis.[4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in chemical research and drug development.

Chemical Structure and Physicochemical Properties

The core of this compound consists of a central quaternary carbon atom which is part of a three-membered cyclopropane ring. This carbon is substituted with a hydroxymethyl group (-CH₂OH) and a cyanomethyl group (-CH₂CN). The strained nature of the cyclopropane ring imparts distinct reactivity to the molecule.[1]

A summary of its key identifiers and physicochemical properties is presented in the table below. It is important to note that while some physical properties have been reported, others are based on computational predictions and should be considered as such.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile | [7] |

| CAS Number | 152922-71-9 | [2][3][8] |

| Molecular Formula | C₆H₉NO | [2][3] |

| Molecular Weight | 111.14 g/mol | [3][9] |

| Appearance | Colorless to dark yellow or dark orange oil/liquid; may also be a white crystal | [3][10] |

| Boiling Point | 245.1°C at 760 mmHg (Predicted) | [10][11] |

| Melting Point | 70-71 °C | [10] |

| Density | 1.098 g/cm³ (Predicted) | [10][11] |

| Solubility | Soluble in water, chloroform, and methanol (slightly). | [3][11] |

| Flash Point | 102.1°C | [10] |

| Refractive Index | 1.489 | [10] |

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D Structure of this compound.

Spectroscopic Characterization

While detailed experimental spectra are not widely available in the public domain, the structural features of this compound suggest key characteristic signals in various spectroscopic analyses.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the hydroxymethyl and cyanomethyl groups, as well as complex multiplets for the cyclopropane ring protons. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should reveal six distinct carbon signals. The nitrile carbon will appear significantly downfield, while the quaternary carbon of the cyclopropane ring and the carbons of the hydroxymethyl and cyanomethyl groups will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹). A sharp, medium-intensity absorption around 2240-2260 cm⁻¹ will be indicative of the C≡N stretch of the nitrile group. C-H stretching and bending vibrations for the alkyl groups will also be present.

-

Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be expected at an m/z corresponding to its molecular weight of 111.14. Common fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, or the cyanomethyl group.

Synthesis and Manufacturing

Several synthetic routes to this compound have been patented, reflecting its industrial importance. A common strategy involves the construction of the cyclopropane ring followed by the introduction or modification of the functional groups.

One representative synthesis is outlined in the workflow below:

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a composite representation based on patented methodologies and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(Bromomethyl)cyclopropyl Methanol from Tribromoneopentyl Alcohol

-

To a reaction vessel equipped with a reflux condenser and a stirrer, add tribromoneopentyl alcohol and an organic solvent (e.g., an alcohol or ether).

-

Add zinc powder and a catalyst under an inert atmosphere.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC or TLC).

-

Cool the reaction mixture and quench cautiously.

-

Filter the mixture to remove unreacted zinc and zinc salts.

-

The filtrate, containing 1-(bromomethyl)cyclopropyl methanol, can be concentrated and used in the next step, with or without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude or purified 1-(bromomethyl)cyclopropyl methanol in a suitable polar aprotic solvent such as DMF.

-

Add a cyanide source, such as sodium cyanide, to the solution.

-

The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a liquid or low-melting solid.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the nitrile.

-

Reactions of the Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate, mesylate, or halide). This latter transformation is crucial for its use in the synthesis of Montelukast, where the hydroxyl group is activated for subsequent nucleophilic substitution. For instance, it can be reacted with bromine and an organic phosphine to yield 1-(bromomethyl)cyclopropaneacetonitrile.[5][12]

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(hydroxymethyl)cyclopropaneacetic acid. It can also be reduced to a primary amine.

The primary and most well-documented application of this compound is as a key building block for the side chain of Montelukast.[4][5] In this synthesis, the hydroxyl group is typically activated, for example, by conversion to a mesylate, and then displaced by a thiol-containing fragment to form the final thioether linkage present in the drug molecule.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[13] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[7]

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Some suppliers recommend refrigeration for storage.[13]

Conclusion

This compound is a molecule of significant synthetic utility, primarily driven by its role in the production of the blockbuster drug Montelukast. Its unique combination of a strained cyclopropane ring and versatile hydroxyl and nitrile functional groups provides a platform for a range of chemical transformations. This guide has summarized its core chemical and physical properties, provided an illustrative synthetic protocol, and discussed its reactivity and handling considerations. For researchers and professionals in drug development, a thorough understanding of this key intermediate is essential for process optimization and the design of novel synthetic strategies.

References

- 1. CAS 152922-71-9: this compound [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Page loading... [wap.guidechem.com]

- 4. A Process For Preparation Of Montelucast Intermediate [quickcompany.in]

- 5. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. This compound | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Page loading... [guidechem.com]

- 11. This compound | 152922-71-9 [chemicalbook.com]

- 12. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 13. CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | Chemsrc [chemsrc.com]

1-(Hydroxymethyl)cyclopropaneacetonitrile CAS 152922-71-9 physicochemical data

An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Modern Therapeutics

This compound is a specialized organic compound distinguished by its unique trifunctional structure, incorporating a cyclopropane ring, a hydroxyl group, and a nitrile moiety.[1] While a niche molecule, it holds significant strategic importance in the pharmaceutical industry as a key building block in the synthesis of Montelukast.[2][3] Montelukast is a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and seasonal allergic rhinitis. The stereochemistry and functionality of this intermediate are critical for the successful construction of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and safety protocols, offering a critical data resource for scientists engaged in its handling, analysis, and application in complex synthetic pathways.

Molecular Structure and Chemical Identifiers

The compound's structure features a quaternary carbon as part of the cyclopropane ring, bonded to a hydroxymethyl group (-CH₂OH) and an acetonitrile group (-CH₂CN). This arrangement imparts specific steric and electronic properties that are leveraged in its synthetic applications.[1]

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 152922-71-9 | [4][5][6] |

| Molecular Formula | C₆H₉NO | [7][8] |

| Molecular Weight | 111.14 g/mol | [7][8] |

| IUPAC Name | 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile | |

| Synonyms | (1-Hydroxymethyl-cyclopropyl)-acetonitrile, Montelukast Impurity | [2][4][9] |

| InChI | InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2 | [1][8] |

| InChIKey | WYOMLUMUVAPMKE-UHFFFAOYSA-N | [7][8] |

| Canonical SMILES | C1CC1(CC#N)CO | [1][8] |

| EC Number | 604-877-6 |[10] |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in reactions, purifications, and formulations. It is typically described as a white crystal or solid, although it may appear as a liquid or oil depending on purity.[2][3][11] Its melting point of 70-71°C suggests it is solid at standard ambient temperature and pressure.

Table 2: Physicochemical Data Summary

| Property | Value | Source(s) |

|---|---|---|

| Physical State | White crystal / Solid | [2][3] |

| Melting Point | 70-71 °C | [6][7] |

| Boiling Point | 245.1 ± 13.0 °C at 760 mmHg | [6][7] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Flash Point | 102.1 ± 19.8 °C | [7] |

| Vapor Pressure | 0.005 mmHg at 25°C | [2][6] |

| Refractive Index | 1.489 | [2][7] |

| Water Solubility | Soluble | [2] |

| pKa | 15.10 ± 0.10 (Predicted) | [2] |

| LogP | -0.72 | [7] |

| Topological Polar Surface Area (TPSA) | 44.02 Ų |[7][8] |

Predicted Spectroscopic Profile for Structural Elucidation

While experimental spectra are not widely published, a robust spectroscopic profile can be predicted based on the compound's functional groups. This is essential for identity confirmation in a laboratory setting.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show four distinct signals:

-

~3.6 ppm (singlet, 2H): Corresponds to the two protons of the hydroxymethyl (-CH₂OH) group. The singlet nature arises from the absence of adjacent protons for coupling.

-

~2.5 ppm (singlet, 2H): Represents the two protons of the acetonitrile methylene (-CH₂CN) group. This signal is deshielded by the adjacent electron-withdrawing nitrile group.

-

~1.5-2.0 ppm (singlet or broad singlet, 1H): This signal is from the hydroxyl proton (-OH). Its chemical shift can be variable and the peak may be broad due to hydrogen exchange.

-

~0.6-0.9 ppm (multiplet, 4H): These signals correspond to the four protons on the two methylene groups of the cyclopropane ring. They typically appear as two overlapping triplets or a more complex multiplet due to geminal and cis/trans coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum should exhibit six unique carbon signals:

-

~118-122 ppm: The nitrile carbon (-C≡N).

-

~65-70 ppm: The hydroxymethyl carbon (-CH₂OH).

-

~25-30 ppm: The quaternary carbon of the cyclopropane ring.

-

~20-25 ppm: The acetonitrile methylene carbon (-CH₂CN).

-

~10-15 ppm (2 signals): The two equivalent methylene carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups:

-

3600-3200 cm⁻¹ (broad, strong): Characteristic O-H stretching vibration of the alcohol group.

-

~2250-2240 cm⁻¹ (sharp, medium): C≡N stretching vibration of the nitrile group. This peak is a key diagnostic feature.

-

~3080-3000 cm⁻¹ (medium): C-H stretching from the cyclopropane ring.

-

~2960-2850 cm⁻¹ (medium): C-H stretching from the methylene groups.

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum would be expected to show:

-

Molecular Ion (M⁺) Peak: At m/z = 111.0684, corresponding to the exact mass of the molecule.[7][8]

-

Key Fragmentation Peaks:

-

m/z = 80 (M-31): Loss of the -CH₂OH radical.

-

m/z = 71 (M-40): Loss of the -CH₂CN radical.

-

m/z = 41: A fragment corresponding to the cyanomethyl cation [CH₂CN]⁺.

-

Synthesis and Analytical Workflow

Understanding the synthesis is crucial for anticipating potential impurities. A common industrial route involves the reaction of a brominated precursor with a cyanide salt.[12] A robust analytical workflow is required to ensure the quality of the intermediate before its use in API synthesis.

Caption: A typical workflow from synthesis to quality control analysis.

Experimental Protocols

Protocol: Melting Point Determination (Capillary Method)

This method is a fundamental test for purity. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[11]

Objective: To determine the melting range of a sample of this compound.

Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp), glass capillary tubes (one end sealed), mortar and pestle.[7]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If the crystals are coarse, gently grind a small amount to a fine powder using a mortar and pestle. This ensures uniform heat transfer.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a dense column 2-3 mm high.[7]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool.[11]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for accuracy.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

-

Reporting: The result is reported as the melting range, T₁ - T₂. For a pure sample, this should be a narrow range (e.g., 70.0-71.0 °C).

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying the purity of pharmaceutical intermediates and detecting any process-related impurities or degradation products.[1]

Objective: To determine the purity of this compound by area percent and to identify any known impurities.

Rationale for Method Design:

-

Mode: Reversed-phase HPLC is chosen due to the compound's moderate polarity.[1]

-

Stationary Phase: A C18 column provides excellent hydrophobic retention for a wide range of organic molecules.

-

Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with varying polarities, ensuring that both the main peak and any potential non-polar or polar impurities are resolved.

-

Detector: UV detection at a low wavelength (e.g., 210 nm) is selected because the molecule lacks a strong chromophore but will absorb in the far UV range due to the nitrile and hydroxyl groups.

Methodology:

-

Standard & Sample Preparation:

-

Accurately weigh approximately 10 mg of the reference standard and the sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). The final concentration will be ~1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Deionized Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 210 nm.

-

-

Analysis:

-

Inject the diluent (blank) to ensure no system peaks are present.

-

Inject the standard solution to determine the retention time (RT) of the main peak.

-

Inject the sample solution.

-

-

Data Processing:

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

Identify any impurities by their relative retention time (RRT) compared to the main peak and quantify them if necessary.

-

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. It is classified as harmful and an irritant.[7][11]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram(s) | GHS07 (Exclamation Mark) | [13] |

| Signal Word | Warning | [11][13] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[11] |

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated chemical fume hood.[7]

-

Wear standard laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][11]

-

Avoid generating dust or aerosols.

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[7]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[7][11]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7][11]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Conclusion

This compound (CAS 152922-71-9) is a fundamentally important intermediate whose quality directly impacts the efficacy and safety of the final drug product, Montelukast. A thorough understanding of its physicochemical properties, coupled with robust analytical methods for identity and purity confirmation, is paramount for its effective use in drug development and manufacturing. The data and protocols outlined in this guide serve as a comprehensive resource for scientists, ensuring that this critical building block is handled, analyzed, and utilized with the highest standards of scientific integrity.

References

- 1. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 2. Page loading... [wap.guidechem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [guidechem.com]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. Nitrile - Wikipedia [en.wikipedia.org]

- 10. 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. pharmtech.com [pharmtech.com]

- 13. HPLC method development for analysis of a multi-component drug product - Almac [almacgroup.com]

Spectroscopic Data for 1-(Hydroxymethyl)cyclopropaneacetonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Hydroxymethyl)cyclopropaneacetonitrile, a key intermediate in the synthesis of pharmaceuticals such as Montelukast.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide presents a robust, predicted spectroscopic profile, grounded in established principles of chemical spectroscopy and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 152922-71-9) possesses a unique molecular architecture, incorporating a strained cyclopropane ring, a primary alcohol, and a nitrile functional group.[2][3] Its molecular formula is C₆H₉NO, with a molecular weight of 111.14 g/mol .[1][2][3][4][5] This combination of features gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on established chemical shift theory and data from related cyclopropane derivatives.[6][7][8]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal five distinct signals, corresponding to the different chemical environments of the nine protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 | Singlet | 2H | -CH₂OH | Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom. |

| ~2.6 | Singlet | 2H | -CH₂CN | Protons adjacent to the electron-withdrawing nitrile group are expected to be downfield. |

| ~1.5 | Singlet (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent; it often appears as a broad singlet. |

| ~0.8 | Triplet | 2H | Cyclopropyl CH₂ | The cyclopropane ring protons are characteristically found in the upfield region of the spectrum due to the ring's anisotropic effect.[8] |

| ~0.6 | Triplet | 2H | Cyclopropyl CH₂ | These protons are diastereotopic to the other cyclopropyl methylene protons and are expected to have a slightly different chemical shift. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~120 | -C≡N | The carbon of the nitrile group is typically found in this downfield region. |

| ~65 | -CH₂OH | The carbon atom attached to the hydroxyl group is deshielded. |

| ~25 | -CH₂CN | The carbon adjacent to the nitrile group. |

| ~20 | Quaternary Cyclopropyl C | The quaternary carbon of the cyclopropane ring. |

| ~15 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropane ring are shielded and appear upfield. |

| ~15 | Cyclopropyl CH₂ | The other methylene carbon of the cyclopropane ring. |

Experimental Protocol for NMR Data Acquisition

The following provides a standard operating procedure for acquiring high-resolution NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

Instrument Parameters (for a 500 MHz Spectrometer): [10]

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C≡N, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the alcohol group. |

| ~3080 | Medium | C-H stretch (cyclopropyl) | C-H bonds on a cyclopropane ring often appear at a slightly higher frequency than those in alkanes. |

| ~2950, ~2880 | Medium | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the methylene groups. |

| ~2250 | Medium, Sharp | C≡N stretch | The nitrile group has a characteristic sharp absorption in this region. |

| ~1050 | Strong | C-O stretch | Characteristic for a primary alcohol. |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.[11][12]

Procedure:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]

-

Record a background spectrum of the clean, empty ATR crystal.[13]

-

Place a small drop of liquid this compound or a small amount of the solid powder onto the center of the crystal.[11]

-

If the sample is a solid, apply pressure using the built-in press to ensure good contact with the crystal.[11]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

After the measurement, clean the crystal surface thoroughly.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[14][15]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺˙): A peak at m/z = 111, corresponding to the molecular weight of the compound, is expected.[4] However, for primary alcohols, the molecular ion peak can be weak or absent.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most characteristic fragmentation of primary alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of the cyclopropylacetonitrile radical to give a prominent peak at m/z = 31 ([CH₂OH]⁺).

-

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z = 93 ([M-18]⁺˙).

-

Loss of CH₂OH: Cleavage of the C-C bond between the hydroxymethyl group and the cyclopropane ring would result in a fragment at m/z = 80 .

-

Nitrile Fragmentation: The nitrile group can also influence fragmentation, although specific pathways are less predictable without experimental data.

-

Experimental Protocol for EI-MS Data Acquisition

Procedure:

-

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.[15]

-

The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight).

-

A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).[16]

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for spectroscopic confirmation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate. While the data herein is based on sound spectroscopic principles, experimental verification is recommended for definitive structural confirmation.

References

- 1. This compound | 152922-71-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 152922-71-9 | FH152371 [biosynth.com]

- 4. This compound | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 12. youtube.com [youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. Ionization Modes: EI : Shimadzu (Deutschland) [shimadzu.de]

- 16. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Key Isomers of C6H9NO for Scientific Professionals

This guide offers a comprehensive exploration of the chemical landscape of C6H9NO, a molecular formula encompassing a variety of isomers with significant applications in research, drug development, and materials science. This document moves beyond a simple cataloging of compounds to provide in-depth technical insights into the synthesis, properties, and applications of the most scientifically and commercially relevant C6H9NO isomers. The content herein is structured to deliver not just procedural knowledge but also the underlying scientific principles that govern the utility of these molecules.

Part 1: Navigating the C6H9NO Isomeric Space: A Focus on Three Key Compounds

The molecular formula C6H9NO represents a diverse array of structural possibilities. For the purposes of this guide, we will focus on three isomers that exemplify the versatility of this chemical formula and hold significant interest for researchers and drug development professionals:

-

N-Vinyl-2-pyrrolidone (NVP): A monomer paramount in the production of biocompatible polymers with extensive pharmaceutical applications.

-

2-Acetylpyrrole: A naturally occurring aroma compound and a versatile synthetic building block in medicinal chemistry.

-

6-Methyl-2-pyridone: A heterocyclic compound with intriguing tautomeric properties and applications in catalysis and drug discovery.

Each of these compounds will be examined in detail, with a focus on their synthesis, chemical behavior, and practical applications, all supported by experimental data and established scientific literature.

Part 2: N-Vinyl-2-pyrrolidone (NVP): The Cornerstone of Polyvinylpyrrolidone (PVP)

IUPAC Name: 1-ethenylpyrrolidin-2-one[1][2]

Synonyms: NVP, 1-Vinyl-2-pyrrolidone, Vinylpyrrolidone[1][3][4]

N-Vinyl-2-pyrrolidone is a colorless to pale yellow liquid that serves as the monomeric precursor to polyvinylpyrrolidone (PVP), a polymer of immense importance in the pharmaceutical industry.[2][4][5]

Physicochemical Properties of N-Vinyl-2-pyrrolidone

A summary of the key physical and chemical properties of NVP is presented in the table below. This data is critical for its handling, storage, and application in polymerization processes.

| Property | Value | Reference |

| Molecular Formula | C6H9NO | [1][3] |

| Molecular Weight | 111.14 g/mol | [2][3] |

| Appearance | Colorless to yellowish liquid | [2][5] |

| Melting Point | 13-14 °C | [2][6] |

| Boiling Point | 92-95 °C at 15 hPa | [2][6] |

| Density | 1.04 g/cm³ at 25 °C | [2][6] |

| Solubility | Miscible with water and many organic solvents | [4][5] |

| Flash Point | 95 °C | [2][6] |

| CAS Number | 88-12-0 | [1][2] |

Synthesis of N-Vinyl-2-pyrrolidone: A Procedural Deep Dive

The industrial synthesis of NVP is primarily achieved through the vinylation of 2-pyrrolidone with acetylene, a method pioneered by Walter Reppe.[7] An alternative route involves the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP).[8][9]

This protocol describes the base-catalyzed reaction of 2-pyrrolidone with acetylene.

Objective: To synthesize N-Vinyl-2-pyrrolidone.

Methodology:

-

Catalyst Preparation: In a high-pressure autoclave, 2-pyrrolidone is treated with 1-5% potassium hydroxide.[7][8] The mixture is heated under vacuum to remove the water formed, yielding the potassium salt of 2-pyrrolidone, which acts as the catalyst.[7] The water content should be reduced to less than 0.2% to prevent side reactions.[7]

-

Vinylation Reaction: The catalyzed 2-pyrrolidone is then reacted with acetylene at a temperature of 130–170 °C and a pressure of up to 2.6 MPa.[8] To mitigate the risk of explosion, a mixture of acetylene with an inert gas like nitrogen is often used.[8]

-

Purification: The crude NVP is purified by multi-step vacuum distillation to remove unreacted 2-pyrrolidone and other impurities.[8]

Causality of Experimental Choices: The use of a strong base like KOH is essential to deprotonate 2-pyrrolidone, forming the nucleophilic pyrrolidonate anion that attacks the acetylene. The high pressure and temperature are necessary to overcome the activation energy of the reaction and ensure a sufficient reaction rate. The removal of water is critical as it can lead to the hydrolysis of the lactam ring and deactivation of the catalyst.[7]

Polymerization of NVP to Polyvinylpyrrolidone (PVP)

NVP readily undergoes free-radical polymerization to form PVP.[5] This process can be initiated by heat or a chemical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).[1]

Objective: To synthesize Polyvinylpyrrolidone (PVP) from NVP.

Methodology:

-

Initiator Dissolution: Dissolve a calculated amount of AIBN (e.g., 0.024 g) in a measured quantity of purified NVP (e.g., 7.2 g).[4]

-

Reaction Mixture Preparation: Add the NVP-AIBN solution to a suitable solvent, such as distilled water.[4]

-

Polymerization: The reaction vessel is sealed, purged with an inert gas, and heated in a constant temperature bath (e.g., 65 °C) for a set period (e.g., 3 hours), followed by further heating at a higher temperature (e.g., steam bath) to ensure complete polymerization.[4]

-

Isolation: The resulting PVP is isolated, for example, by precipitation in a non-solvent like diethyl ether.[1]

Mechanism of Polymerization: The polymerization proceeds via a classic free-radical chain-growth mechanism involving initiation, propagation, and termination steps. The choice of initiator and temperature influences the rate of polymerization and the molecular weight of the resulting polymer.

References

- 1. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use [mdpi.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. cn.aminer.org [cn.aminer.org]

- 4. prepchem.com [prepchem.com]

- 5. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 6. N-Vinyl-2-pyrrolidone - Safety Data Sheet [chemicalbook.com]

- 7. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]

- 8. N-Vinyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]

- 9. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]

Molecular weight and formula of 1-(Hydroxymethyl)cyclopropaneacetonitrile

An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, outlines detailed synthesis methodologies with mechanistic rationales, and contextualizes its critical role as a building block for high-value therapeutics, most notably the anti-asthmatic drug Montelukast. Furthermore, it covers essential safety protocols, handling procedures, and expected analytical signatures to ensure both safe and effective utilization in a laboratory and process chemistry setting.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 152922-71-9) is a unique bifunctional molecule that incorporates a strained cyclopropane ring, a primary alcohol, and a nitrile group.[1] This combination of features imparts a specific reactivity and polarity profile, making it a versatile intermediate.[1] Its molecular formula is C₆H₉NO, with a molecular weight of 111.14 g/mol .[2][3][4][5][6]

The presence of the hydroxyl (-OH) and cyano (-C≡N) groups allows for hydrogen bonding and lends the molecule moderate polarity.[1] The three-membered cyclopropane ring introduces significant ring strain, which can be a site of selective chemical transformations. The interplay of these functional groups dictates the compound's solubility, reactivity, and physical state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO | [2][4][5][6] |

| Molecular Weight | 111.14 g/mol | [2][3][5][6] |

| CAS Number | 152922-71-9 | [2][3][5] |

| Appearance | Colorless liquid to Dark Yellow/Orange Oil or solid | [3][6][7][8] |

| Boiling Point | 245.1 °C at 760 mmHg | [3][6][9] |

| Melting Point | 70-71 °C | [3][9] |

| Density | ~1.1 g/cm³ | [3][6][9] |

| Flash Point | 102.1 °C | [3][9] |

| IUPAC Name | 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile | [2] |

| Common Synonyms | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | [1][6][7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Several patented methods exist, often starting from simple, commercially available materials like pentaerythritol.[10][11] The following protocol is a representative example adapted from the patent literature, designed to be self-validating through process controls and intermediate characterization.

Experimental Protocol: Synthesis from Pentaerythritol

This pathway leverages the symmetrical nature of pentaerythritol to construct the cyclopropane ring and install the required functional groups.

Step 1: Bromination of Pentaerythritol

-

Reaction: Pentaerythritol is treated with hydrobromic acid and a dehydrating agent (e.g., sulfuric acid) to substitute three of the four hydroxyl groups with bromine, yielding tribromoneopentyl alcohol.

-

Rationale: This is a classic acid-catalyzed nucleophilic substitution. The high concentration of bromide ions and acidic conditions favor the formation of the bromoalkane.

Step 2: Acetylation

-

Reaction: The remaining hydroxyl group on tribromoneopentyl alcohol is protected via acetylation with an agent like acetic anhydride.

-

Rationale: This protection is crucial to prevent the free hydroxyl group from interfering in the subsequent cyclization step. The acetate group is a stable protecting group under these conditions.

Step 3: Reductive Cyclization

-

Reaction: The acetylated tribromo-compound is treated with a reducing agent, typically zinc powder, in a suitable solvent.

-

Rationale: This is an intramolecular Wurtz-type reaction. The zinc reductively couples two of the carbon-bromine bonds to form the strained cyclopropane ring, eliminating two bromide ions in the process.

Step 4: Cyanation and Deprotection

-

Reaction: The resulting 1-(bromomethyl)cyclopropyl]methyl acetate is reacted with a cyanide source (e.g., sodium cyanide) in a polar aprotic solvent like DMF. The reaction mixture is then treated to hydrolyze the acetate group.

-

Rationale: The cyanide ion acts as a nucleophile, displacing the final bromide in an Sₙ2 reaction to form the nitrile. The alkaline conditions of the workup or a subsequent hydrolysis step cleave the acetate protecting group, revealing the primary alcohol and yielding the final product.

Caption: Synthesis workflow for this compound.

Role in Pharmaceutical Synthesis: The Montelukast Case

The primary driver for the industrial production of this compound is its role as a key intermediate in the synthesis of Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies.[1][10]

The molecule provides the exact cyclopropane-containing side chain required in the final drug structure. Its bifunctional nature is exploited in the total synthesis:

-

The hydroxyl group is typically activated (e.g., by conversion to a mesylate or tosylate) to become a good leaving group.

-

This allows for nucleophilic substitution by a thiol-containing fragment of the main Montelukast backbone, forming a crucial thioether linkage.

-

The nitrile group is subsequently hydrolyzed to a carboxylic acid, which is a key functional group in the final active pharmaceutical ingredient.

Caption: Role as a key building block in Montelukast synthesis.

Spectroscopic and Analytical Characterization

While a certificate of analysis should always be consulted for lot-specific data, the structure of this compound gives rise to a predictable analytical profile.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the different proton environments. The cyclopropane protons will appear as complex multiplets in the upfield region (approx. 0.5-1.0 ppm). The methylene protons adjacent to the nitrile (-CH₂CN) and the methylene protons of the hydroxymethyl group (-CH₂OH) would appear as singlets or multiplets further downfield (approx. 2.5-4.0 ppm). The hydroxyl proton will be a broad singlet whose position is dependent on concentration and solvent.

-

¹³C NMR (Carbon NMR): The spectrum should reveal six distinct carbon signals. The nitrile carbon (C≡N) will be significantly downfield (approx. 115-125 ppm). The carbons of the hydroxymethyl and cyanomethyl groups will be in the 50-70 ppm range, while the highly strained cyclopropyl carbons will appear in the upfield region (approx. 10-25 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups. A strong, sharp absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretch of the alcohol group. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2][9][12]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9][12]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][12] Avoid all skin contact.

-

Hygiene: Wash hands thoroughly after handling.[12]

First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. Seek medical attention if symptoms persist.[9]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][12]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Refrigerated storage is recommended for long-term stability.[9]

-

Keep away from oxidizing agents, heat, and open flames.[9]

Conclusion

This compound stands out as a high-value chemical intermediate due to its unique structural combination of a strained ring and dual functional groups. Its synthesis, while requiring multiple steps, is well-established, and its application is firmly rooted in the pharmaceutical industry, particularly in the production of Montelukast. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and efficient use in research and development.

References

- 1. CAS 152922-71-9: this compound [cymitquimica.com]

- 2. This compound | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 152922-71-9 | FH152371 [biosynth.com]

- 5. 1-(Hydroxymethyl)cyclopropaneacetonitrile_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 6. This compound | 152922-71-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 9. CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | Chemsrc [chemsrc.com]

- 10. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 12. aksci.com [aksci.com]

Key intermediates in the synthesis of Montelukast

An In-Depth Technical Guide to the Core Intermediates in the Synthesis of Montelukast

Abstract

Montelukast Sodium, a potent and selective cysteinyl leukotriene (CysLT1) receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] Its commercial success has driven significant innovation in synthetic organic chemistry, aimed at developing efficient, scalable, and cost-effective manufacturing processes. The molecular architecture of Montelukast is comprised of four distinct structural components, which are assembled through a variety of synthetic strategies.[1] This guide provides a detailed examination of the key intermediates central to these synthetic routes, focusing on the underlying chemical principles, the rationale for methodological choices, and the evolution of the manufacturing process from early discovery to modern, optimized approaches. We will dissect the synthesis of the two primary building blocks: the chiral diol core and the cyclopropyl thiol side chain, offering field-proven insights for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing Montelukast

A logical retrosynthetic analysis of Montelukast (1) reveals two primary strategic disconnections. The most common approach involves a convergent synthesis, hinging on the coupling of two key fragments: the chiral diol backbone (2) and the thiol side-chain (3) . This strategy allows for the independent and optimized synthesis of each fragment before their final convergent coupling.

Figure 1: Retrosynthetic analysis of Montelukast.

This guide will focus on the synthesis and critical control points for these two cornerstone intermediates.

The Chiral Diol Core: Establishing Stereochemistry

The diol intermediate, 2-(2-(3-(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol , contains the sole stereocenter of Montelukast. The creation of this chiral alcohol is arguably the most critical step in the entire synthesis, and its efficiency has been a major focus of process development. The synthesis begins with the construction of a ketone precursor, followed by a highly selective asymmetric reduction.

Synthesis of the Prochiral Ketone Precursor

The ketone precursor, (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, is typically assembled using carbon-carbon bond-forming reactions. One efficient and convergent method involves a Palladium-catalyzed Mizoroki-Heck coupling reaction between an allyl alcohol intermediate and a 2-halophenyl derivative, which provides direct access to the ketone framework.[3][4]

An alternative established route involves several steps:

-

Condensation: 7-chloroquinaldine is condensed with isophthalaldehyde using acetic anhydride to form the vinyl aldehyde.[1][5]

-

Grignard Addition/Oxidation: The resulting aldehyde is reacted with a Grignard reagent, and the subsequent secondary alcohol is oxidized (e.g., with MnO₂) to a ketone.[1]

-

Side-Chain Attachment: The ortho-substituted phenyl group is incorporated through various methods, such as the reaction of the ketone's enolate with a suitable benzyl bromide derivative.[1]

The Critical Step: Asymmetric Ketone Reduction

The conversion of the prochiral ketone to the desired (S)-alcohol is paramount for the efficacy of the final drug. The choice of reducing agent and methodology directly impacts enantiomeric excess (ee), yield, and process safety.

Pillar of Expertise: Causality Behind Methodological Evolution

The evolution of this reduction highlights a shift in pharmaceutical manufacturing priorities from stoichiometric reagents to catalytic and biocatalytic systems, driven by cost, safety, and sustainability (Green Chemistry).

-

Stoichiometric Borane Reagents (The Original Approach): The original Merck process utilized (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl).[1][6] This reagent, derived from inexpensive α-pinene, provides high enantioselectivity (typically >95% ee, which requires further recrystallization to reach >99%).

-

Causality: At the time of discovery, stoichiometric chiral boranes were a reliable and well-understood method for achieving high stereoselectivity.

-

Trustworthiness Issues: The major drawbacks are the need for at least 1.5 equivalents of the reagent, its high moisture sensitivity, corrosive nature, and the generation of significant boron-containing waste streams, making it less ideal for large-scale production.[6]

-

-

Chiral Catalysts (Improved Efficiency): Subsequent developments focused on catalytic methods. Asymmetric transfer hydrogenation using catalysts like [((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂] has proven highly effective.[1][4]

-

Biocatalysis (The Modern Approach): The most advanced methods employ engineered ketoreductase (KRED) enzymes.[8]

-

Causality: Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions (aqueous media, moderate temperatures). Through directed evolution, enzymes can be optimized to handle highly concentrated, water-insoluble substrates (up to 100 g/L) and deliver the product with exceptional purity (>99.9% ee) and yield (90-98%).[8] This often simplifies downstream processing, as the product may crystallize directly from the reaction mixture.

-

| Method | Reagent/Catalyst | Typical Yield | Typical ee% | Key Advantages | Key Disadvantages |

| Stoichiometric | (-)-DIP-Cl | 85-90% | ~95% (before recrystallization) | Well-established, reliable. | High reagent loading, moisture-sensitive, corrosive, waste generation. |

| Catalytic | Ru-BINAP complexes | ~86%[1] | >99%[1][4] | Low catalyst loading, high ee, good atom economy. | Requires precious metal catalyst, may need inert atmosphere. |

| Biocatalytic | Engineered KRED | 90-98% | >99.9%[8] | Exceptional selectivity, mild/safe conditions, sustainable, simplified workup. | Requires specific enzyme development, potential sensitivity to substrate impurities. |

Formation of the Diol

Following the asymmetric reduction, the ester moiety of the resulting chiral hydroxy ester is converted to a tertiary alcohol. This is typically achieved via a Grignard reaction, using an excess of a methyl Grignard reagent (e.g., MeMgCl or MeMgBr) to add twice to the ester, forming the 2-hydroxypropan-2-yl group and completing the synthesis of the chiral diol intermediate (2) .[1][2][3] The purity of this diol is critical, as impurities can hinder the crystallization of subsequent intermediates.[5]

The Thiol Side-Chain: 2-(1-(mercaptomethyl)cyclopropyl)acetic acid

The second key intermediate is 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (3) , a relatively simple achiral molecule whose synthesis must be robust and high-yielding.[9][10] Several routes have been reported, often starting from precursors like 1,1-cyclopropanedimethanol or diethyl 1,1-cyclopropanedicarboxylate.[1][10]

Figure 2: General workflow for the synthesis of the thiol side-chain.

A Representative Experimental Protocol:

A common industrial route proceeds via a nitrile intermediate, which offers a robust pathway to the final carboxylic acid.

-

Halogenation: 1-(hydroxymethyl)cyclopropaneacetonitrile is converted to 1-(bromomethyl)cyclopropaneacetonitrile. This is an activation step, turning the hydroxyl group into a better leaving group for subsequent nucleophilic substitution.[11]

-

Sulfur Introduction: The bromide is reacted with a sulfur nucleophile. While thioacetic acid can be used, its pungent and unpleasant odor makes it problematic on a large scale.[10][11] A more favorable alternative is the use of thiourea. This reaction forms a stable, crystalline isothiuronium salt intermediate, which is easily handled and purified.[12]

-

Self-Validating System: The formation of a solid intermediate allows for purification by simple filtration and washing, ensuring high purity of the material proceeding to the final step.

-

-

Hydrolysis: The isothiuronium salt (or thioester intermediate) is subjected to basic hydrolysis (e.g., using aqueous sodium hydroxide).[10] This single step accomplishes two crucial transformations: hydrolysis of the nitrile to a carboxylate and hydrolysis of the isothiuronium salt to the desired thiol. Acidic workup then provides the final product, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid.[10]

Convergent Coupling and Final Salt Formation

With both key intermediates in hand, the final steps involve their coupling and conversion to the sodium salt.

-

Activation of the Diol: The secondary alcohol of the chiral diol (2) is selectively activated by converting it into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base.[2][13]

-

Nucleophilic Substitution: The thiol side-chain (3) is deprotonated with a strong base (e.g., n-butyl lithium to form a dilithium dianion, or sodium methoxide) to generate the thiolate nucleophile.[1][2] This thiolate then displaces the mesylate group of the activated diol in a classic SN2 reaction to form the crucial thioether bond, yielding Montelukast free acid.[1][14]

-

Purification and Salt Formation: The crude Montelukast acid is often purified via the formation of a crystalline amine salt (e.g., with dicyclohexylamine or isopropylamine), which effectively removes impurities.[1][15][16] Finally, the purified amine salt is treated with a sodium source, such as sodium hydroxide or sodium methoxide, to yield the amorphous solid Montelukast Sodium (1) .[15][17]

Conclusion

The synthesis of Montelukast is a testament to the power of strategic, convergent synthesis in modern pharmaceutical manufacturing. The core of the process relies on the efficient and independent preparation of two key intermediates: the chiral diol and the cyclopropyl thiol side-chain. Advances in asymmetric catalysis, particularly the shift from stoichiometric reagents to biocatalytic reduction for establishing the key stereocenter, have dramatically improved the efficiency, safety, and sustainability of the manufacturing process. A thorough understanding of the synthesis of these intermediates, including the rationale behind reaction choices and the critical importance of purification, is essential for any scientist or professional involved in the development and production of this vital medication.

References

- 1. books.rsc.org [books.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]

- 6. US20060223999A1 - Process for preparing montelukast and precursors thereof - Google Patents [patents.google.com]

- 7. scite.ai [scite.ai]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 12. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]

- 13. sciforum.net [sciforum.net]

- 14. US20100081688A1 - Process for the preparation of montelukast, and intermediates therefor - Google Patents [patents.google.com]

- 15. A Process For Synthesis Of Montelukast Sodium [quickcompany.in]

- 16. US20090247759A1 - Purification process of Montelukast and its Amine Salts - Google Patents [patents.google.com]

- 17. tandfonline.com [tandfonline.com]

Discovery and history of 1-(Hydroxymethyl)cyclopropaneacetonitrile

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropaneacetonitrile: Discovery, History, and Synthesis

Introduction

This compound, identified by the CAS Registry Number 152922-71-9, is a crucial intermediate in the synthesis of a number of pharmaceuticals.[1][2][3] This colorless to light yellow liquid possesses a unique molecular architecture, incorporating both a cyclopropane ring and a nitrile functional group.[4] Its chemical formula is C₆H₉NO, and it has a molecular weight of 111.14 g/mol .[5][6] The compound's significance in the pharmaceutical industry primarily stems from its role as a key building block in the manufacture of Montelukast.[3][7] Montelukast, marketed under the brand name Singulair®, is a widely prescribed leukotriene receptor antagonist used for the maintenance treatment of asthma and the relief of allergy symptoms.[8][9]

The discovery and subsequent development of synthetic routes to this compound are intrinsically linked to the commercialization of Montelukast. This guide provides a comprehensive overview of the history, discovery, and various synthetic methodologies for this important intermediate, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

The history of this compound is not that of a serendipitous discovery in academic research, but rather a targeted invention driven by the demands of medicinal chemistry. Its emergence in the scientific literature coincides with the development of Montelukast by Merck in the late 1980s and early 1990s. The patents filed for Montelukast and its analogs represent the earliest public disclosures of the synthesis and utility of this cyclopropane derivative.[10][11]

The structural design of Montelukast necessitated a specific side-chain that included a cyclopropane ring, which is known to impart conformational rigidity and can influence the binding of a molecule to its biological target. This compound provided the ideal starting point for the construction of this critical structural motif. The subsequent evolution of its synthesis has been focused on improving yield, reducing costs, and ensuring scalability for industrial production.

Synthetic Methodologies

Several synthetic routes for this compound have been reported, primarily in the patent literature. These methods often start from readily available precursors and involve the construction of the cyclopropane ring followed by the introduction of the hydroxymethyl and acetonitrile functionalities.

Synthesis from 3-Bromo-Neopentyl Alcohol

One common approach involves the use of 3-bromo-neopentyl alcohol as a starting material. This method is characterized by a zinc-mediated ring closure to form the cyclopropane ring, followed by a nucleophilic substitution to introduce the nitrile group.

Experimental Protocol:

-

Synthesis of 1-Bromomethyl Cyclopropyl Methanol: In a suitable organic solvent, 3-bromo-neopentyl alcohol is subjected to a reflux reaction in the presence of zinc powder and a basic catalyst. Upon completion of the reaction, the mixture is cooled, and the excess zinc is removed through a post-processing step. The solvent is then recycled from the filtrate to yield the intermediate, 1-bromomethyl cyclopropyl methanol.[4]

-

Synthesis of this compound: The obtained 1-bromomethyl cyclopropyl methanol is dissolved in an organic solvent. A cyanide source, such as sodium cyanide, is added to carry out a displacement reaction under alkaline conditions. After the reaction is complete, a post-processing workup yields the final product, this compound.[4]

Synthesis Workflow from 3-Bromo-Neopentyl Alcohol

Caption: A simplified workflow for the synthesis of this compound.

Synthesis from 1,1-Cyclopropanedimethanol

Another efficient method starts from 1,1-cyclopropanedimethanol. This route proceeds through a cyclic sulfite intermediate, which is then opened by a cyanide ion.

Experimental Protocol:

-

Formation of the Cyclic Sulfite: 1,1-cyclopropanedimethanol is reacted with thionyl chloride in the presence of a base to form the corresponding cyclic sulfite.[10]

-

Cyanide-Mediated Ring Opening: The cyclic sulfite is then treated with sodium cyanide, often with a catalytic amount of sodium iodide, to facilitate the ring-opening and formation of this compound.[10]

Synthesis Workflow from 1,1-Cyclopropanedimethanol

References

- 1. CAS 152922-71-9: this compound [cymitquimica.com]

- 2. 152922-71-9 CAS Manufactory [m.chemicalbook.com]

- 3. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 5. 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101638381B - Synthesis method of montelukast sodium intermediate - Google Patents [patents.google.com]

- 8. Montelukast - Wikipedia [en.wikipedia.org]

- 9. acs.org [acs.org]

- 10. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 11. A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS - Patent 1954679 [data.epo.org]

Methodological & Application

Application Note & Protocol: A Robust, Scalable Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

Abstract

1-(Hydroxymethyl)cyclopropaneacetonitrile is a critical building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of pharmaceuticals such as the leukotriene receptor antagonist Montelukast.[1][2][3] Its unique strained ring system combined with two reactive functional handles—a primary alcohol and a nitrile—makes it a valuable synthon for introducing the cyclopropyl moiety into complex molecular architectures. This document provides a detailed, reliable, and scalable two-step protocol for the synthesis of this compound starting from commercially available cyclopropanemethanol. The methodology is based on a classic nucleophilic substitution pathway, which is robust and amenable to standard laboratory equipment.[4]

Introduction and Rationale

The synthesis of nitrile-containing compounds is a cornerstone of organic chemistry due to the versatility of the nitrile group, which can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in various C-C bond-forming reactions. The target molecule, this compound (CAS 152922-71-9), combines this functionality with a cyclopropyl scaffold, a structural motif known to enhance metabolic stability and binding affinity in drug candidates.

Several synthetic routes to this compound exist, including methods starting from pentaerythritol or γ-butyrolactone.[1][5][6] However, many of these routes involve multiple steps, harsh reaction conditions, or costly starting materials. The protocol detailed herein was developed for its operational simplicity, high yields, and scalability. It follows a well-established two-step sequence:

-

Tosylation: Conversion of the primary alcohol in cyclopropanemethanol to a tosylate ester. This transforms the hydroxyl group into an excellent leaving group for nucleophilic substitution.

-

Cyanation: SN2 displacement of the tosylate group with a cyanide salt to form the target nitrile.[4][7]

This approach avoids the direct oxidation of the alcohol, which can be complex, and provides a reliable pathway to the desired product.[8][9][10]

Overall Reaction Scheme

Figure 1: Two-step synthesis of this compound from cyclopropanemethanol.

Mechanistic Considerations

The success of this protocol hinges on the principles of nucleophilic substitution. In Step 1, the lone pair of electrons on the oxygen atom of cyclopropanemethanol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine acts as a mild base to neutralize the HCl byproduct, driving the reaction to completion.

In Step 2, the cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon adjacent to the tosylate group. The tosylate anion is an excellent leaving group due to its resonance stabilization, facilitating an irreversible SN2 reaction. The choice of an aprotic polar solvent like DMSO is critical; it solvates the cation (Na⁺) while leaving the cyanide anion relatively "bare," thereby enhancing its nucleophilicity and reaction rate.

Experimental Protocol

Materials and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| Cyclopropanemethanol (≥99%) | Reagent | Sigma-Aldrich | CAS: 2516-33-8 |

| p-Toluenesulfonyl chloride (TsCl) | ReagentPlus®, ≥99% | Sigma-Aldrich | Store in a desiccator. |

| Pyridine, anhydrous | ≥99.8% | Sigma-Aldrich | Store under inert gas. |

| Sodium Cyanide (NaCN) | ≥97% | Sigma-Aldrich | EXTREMELY TOXIC. [11] |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | |

| Dimethyl sulfoxide (DMSO), anhydrous | ≥99.9% | Sigma-Aldrich | |

| Diethyl ether (Et₂O) | ACS Reagent | Fisher Scientific | |

| Saturated aq. NaHCO₃ | Lab-prepared | ||

| 2 M Hydrochloric Acid (HCl) | Lab-prepared | ||

| Brine (Saturated aq. NaCl) | Lab-prepared | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

Equipment:

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

Step-by-Step Procedure

Step 1: Synthesis of Cyclopropylmethyl Tosylate

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopropanemethanol (5.0 g, 69.3 mmol) and anhydrous pyridine (30 mL).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add p-toluenesulfonyl chloride (14.6 g, 76.3 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of starting material indicates completion.

-

Pour the reaction mixture slowly into 150 mL of ice-cold 2 M HCl. A white precipitate may form.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 2 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclopropylmethyl tosylate as a colorless oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

CAUTION: Sodium cyanide is fatal if swallowed, inhaled, or in contact with skin.[11][12] All operations must be performed in a certified chemical fume hood. Wear appropriate PPE, including double gloves.[13] Have a cyanide antidote kit available.

-

To a 250 mL round-bottom flask, add sodium cyanide (4.08 g, 83.2 mmol, 1.2 equiv) and anhydrous DMSO (80 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add the crude cyclopropylmethyl tosylate (from Step 1, ~69.3 mmol) dissolved in a small amount of DMSO (10 mL) to the cyanide suspension dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 6-8 hours.[6][14] Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of water.

-

Extract the aqueous phase with ethyl acetate (4 x 100 mL).

-